molecular formula C17H12ClN3O B11477880 1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole

1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole

Cat. No.: B11477880
M. Wt: 309.7 g/mol
InChI Key: FECKUPAZFKBXKE-UHFFFAOYSA-N
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Description

1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole is a complex organic compound that features a benzodiazole core linked to an oxazole ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving chlorophenyl derivatives and subsequent coupling with a benzodiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the oxazole or benzodiazole rings, leading to different reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It finds applications in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-([3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole
  • 1-([3-(3-Bromophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole
  • 1-([3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole

Comparison: Compared to these similar compounds, 1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole exhibits unique properties due to the presence of the chlorophenyl group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

5-(benzimidazol-1-ylmethyl)-3-(3-chlorophenyl)-1,2-oxazole

InChI

InChI=1S/C17H12ClN3O/c18-13-5-3-4-12(8-13)16-9-14(22-20-16)10-21-11-19-15-6-1-2-7-17(15)21/h1-9,11H,10H2

InChI Key

FECKUPAZFKBXKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=NO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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